Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate
Description
NMR Spectroscopic Data
1H NMR (500 MHz, CDCl₃):
- δ 4.36 ppm (q, 2H): Ethyl ester ($$ \text{CH}2\text{CH}3 $$).
- δ 3.85–3.82 ppm (m, 4H): Morpholine ring protons adjacent to oxygen.
- δ 3.21–3.12 ppm (m, 6H): Morpholine ring protons adjacent to nitrogen.
- δ 1.36 ppm (t, 3H): Ethyl ester methyl group.
13C NMR (126 MHz, CDCl₃):
- δ 166.5 ppm: Ester carbonyl ($$ \text{C=O} $$).
- δ 162.1 ppm: Ketone carbonyl ($$ \text{C=O} $$).
- δ 119.4 ppm (t, $$ J{CF} = 251.5 \, \text{Hz} $$): Difluoro carbon ($$ \text{CF}2 $$).
- δ 67.3 ppm: Morpholine carbons.
19F NMR (470 MHz, CDCl₃):
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 237.1267 ($$ \text{[M+H]}^+ $$), consistent with the molecular formula. Fragmentation patterns include:
Infrared Spectroscopy Characterization
IR (KBr, cm⁻¹):
- 1745 cm⁻¹: Ester carbonyl ($$ \text{C=O} $$) stretch.
- 1680 cm⁻¹: Ketone/amide carbonyl ($$ \text{C=O} $$) stretch.
- 1250–1150 cm⁻¹: C-F stretching vibrations.
Structural Confirmation and Crystal Properties
X-ray crystallography data for this compound are unavailable, but analogous structures (e.g., ethyl 2,2-difluoro-3-(4-nitrophenyl)-3-oxopropanoate) reveal monoclinic crystal systems with $$ P2_1/c $$ symmetry. Computational studies predict a planar β-keto ester moiety and chair conformation for the morpholine ring. Differential Scanning Calorimetry (DSC) of related compounds shows thermal stability up to 150°C.
Computational Analysis of Electronic Distribution
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) highlight electron-withdrawing effects of the $$ \text{CF}_2 $$ group, which polarizes the ketone carbonyl ($$ \text{C=O} $$) and enhances electrophilicity. The morpholine nitrogen donates electron density to the amide carbonyl, reducing its reactivity (Natural Bond Orbital analysis). Key electrostatic potential surfaces indicate regions of high electron density at the ester oxygen and morpholine ring.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO4/c1-2-16-8(14)9(10,11)7(13)12-3-5-15-6-4-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOOGYNVYIVTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)N1CCOCC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 237.20 g/mol. Its structure includes a morpholine ring and two fluorine atoms, which contribute to its lipophilicity and metabolic stability, enhancing its potential as a pharmaceutical agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Morpholine Derivative : The morpholine ring is synthesized through the reaction of an appropriate amine with a cyclic ether.
- Fluorination : The introduction of difluoromethyl groups is achieved using fluorinating agents under controlled conditions.
- Esterification : The final product is obtained via esterification with ethyl acetoacetate.
This method allows for precise control over stereochemistry and functionalization.
Pharmacological Evaluations
Preliminary studies indicate that this compound exhibits potential in various biological assays:
- Antimicrobial Activity : Compounds with difluoromethyl groups often show enhanced antimicrobial properties compared to non-fluorinated counterparts. This compound has demonstrated moderate antimicrobial activity in vitro.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound in comparison to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 2,2-difluoroacetate | Contains difluoromethyl group | Moderate antimicrobial activity | Simple structure without morpholine |
| Ethyl 3-(morpholin-4-yl)-3-hydroxybutanoate | Morpholine ring present | Potentially lower activity | Hydroxyl group instead of oxo |
| Ethyl 2-fluoroacetate | Contains one fluorine atom | Limited activity compared to difluorinated counterparts | Less lipophilic than difluorinated analogs |
| This compound | Dual fluorination and morpholine moiety | Enhanced biological activities anticipated | Potential for improved pharmacological profile |
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various fluorinated compounds found that those containing difluoromethyl groups exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated analogs. This compound was among the top performers in this category.
- Enzyme Interaction Studies : Further investigations into enzyme interaction revealed that this compound could potentially serve as an inhibitor for key enzymes involved in bacterial metabolism. This suggests a mechanism through which it could exert its antimicrobial effects.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H13F2NO4
- Molecular Weight : 237.20 g/mol
- IUPAC Name : Ethyl 2,2-difluoro-3-morpholin-4-yl-3-oxopropanoate
The unique structure of this compound, characterized by a morpholine ring and difluoromethyl groups, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Ethyl 2,2-difluoro-3-(morpholin-4-yl)-3-oxopropanoate exhibits several biological activities that are of interest in pharmaceutical research:
- Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates moderate antimicrobial properties against various Gram-positive bacteria. The presence of difluoromethyl groups is believed to enhance its efficacy compared to non-fluorinated analogs.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.
- Potential as a Pharmaceutical Agent : The compound's structural features suggest potential applications in treating infections or diseases where enzyme inhibition is beneficial.
Case Studies and Research Findings
Several studies have explored the efficacy and potential applications of this compound:
- Study on Antimicrobial Efficacy : Research evaluating the antimicrobial efficacy of various fluorinated compounds found that those containing difluoromethyl groups exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated analogs. This compound was among the top performers in this category.
- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could potentially serve as an inhibitor for key enzymes involved in bacterial metabolism. This suggests a mechanism through which it could exert its antimicrobial effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable β-Ketoesters
Key Observations:
Morpholine vs. Aromatic Substituents : The morpholin-4-yl group in the target compound introduces a heterocyclic amine, promoting hydrogen bonding and solubility in polar solvents. In contrast, nitro- or chloro-substituted pyridinyl or phenyl groups (e.g., ) enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions or cyclization reactions.
Non-fluorinated analogs (e.g., ) lack this stabilization, which may limit their utility in reactions requiring controlled enolate formation.
Ester Group Variations : The ethyl ester in the target compound offers a balance between reactivity and steric hindrance. Bulkier esters, such as the 2-isopropylbenzyl group in , increase lipophilicity, which could enhance membrane permeability in drug candidates.
Table 2: Inferred Properties Based on Substituents
Notes:
- The morpholine-containing compound’s solubility aligns with its use in aqueous-phase reactions or biological systems.
- Nitro-substituted analogs may face stability challenges due to nitro group reduction under physiological conditions .
Preparation Methods
Synthesis via Fluorination of Ethyl 2-Oxo-3-oxopropanoate Derivatives
Method A: Using DAST for Difluorination
Note: The fluorination step is crucial for installing the difluoro groups, which stabilize the molecule and modulate biological activity.
Synthesis via Multi-step Organic Reactions
Method B: Multi-step Route Based on Literature
Research Data and Experimental Findings
Notes on Optimization and Variations
- Choice of fluorinating reagent: DAST provides high selectivity for alpha-difluorination but requires low-temperature conditions to prevent side reactions.
- Solvent selection: Dichloromethane or ethanol are preferred for fluorination and nucleophilic substitution steps.
- Reaction temperature: Maintaining low temperatures during fluorination minimizes by-products.
- Purification: Chromatography and distillation are effective for isolating high-purity products.
Summary Table of Preparation Methods
Q & A
Q. Spectroscopic analysis :
- ¹H NMR : Peaks at δ 3.3–4.9 ppm correspond to morpholine protons, while δ 1.2–2.1 ppm (triplet) reflects the ethyl ester group. Fluorine substituents split signals due to coupling (e.g., ²J₆F-H ~10–20 Hz) .
- ¹³C NMR : Carbonyl groups (C=O) appear at δ 168–170 ppm; fluorinated carbons (CF₂) resonate at δ 110–120 ppm .
Crystallography : SHELX software refines X-ray data to confirm bond lengths (e.g., C-F ~1.34 Å) and ring puckering parameters (e.g., Cremer-Pople coordinates for morpholine conformation) .
Advanced: How does computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density functional theory (DFT) calculates frontier molecular orbitals to identify reactive sites. The electron-withdrawing morpholine and difluoro groups lower the LUMO energy, favoring nucleophilic attack at the β-keto ester position. Puckering coordinates (e.g., θ and φ for morpholine rings) influence steric accessibility, which is modeled using software like Gaussian . Experimental validation involves comparing predicted vs. observed reaction rates with nucleophiles (e.g., amines, thiols).
Advanced: What strategies resolve contradictions in reaction yields when modifying morpholine substituents?
- By-product analysis : LC-MS identifies impurities (e.g., unreacted starting materials or over-acylated derivatives). Adjusting reaction time or temperature minimizes decomposition .
- Electronic effects : Electron-donating groups on morpholine (e.g., methyl) slow acylation, requiring higher catalyst loadings. Fluorine’s electronegativity enhances electrophilicity but may necessitate protecting groups .
- Statistical design : Response surface methodology (RSM) optimizes multi-variable conditions (e.g., solvent polarity, reagent ratios) to maximize yield .
Advanced: How does the compound’s electronic structure enhance its utility as a fluorinated intermediate?
The difluoro group increases metabolic stability and lipophilicity, making the compound a key intermediate in drug discovery. The morpholine ring’s conformational flexibility allows for tailored interactions with biological targets (e.g., kinases). Hammett substituent constants (σ) quantify electron withdrawal, correlating with reactivity in coupling reactions (e.g., Suzuki-Miyaura) .
Advanced: What methodologies validate crystallographic data for polymorphic forms of the compound?
- Rigorous refinement : SHELXL refines X-ray data with constraints for fluorine disorder and hydrogen bonding networks.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts) to differentiate polymorphs.
- Powder XRD : Matches experimental patterns with single-crystal predictions to confirm phase purity .
Advanced: How are kinetic studies designed to probe the compound’s degradation under acidic/basic conditions?
- High-throughput HPLC : Monitors degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
- Arrhenius plots : Determine activation energy (Eₐ) by varying temperature (e.g., 25–60°C) in buffered solutions.
- Isotope labeling : ¹⁸O-tracing identifies cleavage pathways (e.g., ester vs. amide hydrolysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
